molecular formula C13H26N2O2S B4464861 Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate CAS No. 1187159-98-3

Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate

Cat. No. B4464861
Key on ui cas rn: 1187159-98-3
M. Wt: 274.43 g/mol
InChI Key: SGURHYGPFGCILH-UHFFFAOYSA-N
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Patent
US08183380B2

Procedure details

Piperidin-4-yl-carbamic acid tert-butyl ester (0.70 g, 3.0 mmol), triethylamine (1.46 mL, 10 mmol) and 2-chlorethyl-methylsulfide (0.39 g, 3.0 mmol) were dissolved in methanol (10 mL) and stirred for 16 h at 50° C. Then the solvent was removed and the residue subjected to column chromatography (silica gel, heptane:ethyl acetate gradient=1:1→0:1). [1-(2-Methylsulfanyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester was obtained as a light yellow solid (0.46 g, 48%); MS: m/e=275.5 (M+H+).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:23][CH2:24][S:25][CH3:26]>CO>[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:23][CH2:24][S:25][CH3:26])[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.39 g
Type
reactant
Smiles
ClCCSC
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCSC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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